molecular formula C13H11BBrFO3 B577565 (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid CAS No. 1264175-59-8

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid

Cat. No.: B577565
CAS No.: 1264175-59-8
M. Wt: 324.94
InChI Key: GRLVPXMDOXTRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is a halogenated arylboronic acid derivative characterized by a benzyloxy group at the ortho position, bromine at the para position, and fluorine at the meta position relative to the boronic acid moiety. Its molecular formula is $ \text{C}{13}\text{H}{10}\text{BBrFO}_2 $, with a molecular weight of 331.96 g/mol. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceutical and materials chemistry . The bromine and fluorine substituents modulate electronic and steric properties, influencing its reactivity in catalytic processes.

Properties

IUPAC Name

(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLVPXMDOXTRPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20659352
Record name [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1264175-59-8
Record name [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20659352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Aryl Halide Intermediate

The precursor, 1-bromo-2-(benzyloxy)-4-bromo-6-fluorobenzene, is synthesized via sequential halogenation and protection steps:

  • Benzyloxy Protection : 2-Fluoro-4-bromophenol reacts with benzyl bromide under basic conditions (K₂CO₃, DMF, 80°C) to yield 2-(benzyloxy)-4-bromo-6-fluorophenol.

  • Bromination : Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid introduces the second bromine at the para position relative to the benzyloxy group, forming 1-bromo-2-(benzyloxy)-4-bromo-6-fluorobenzene.

Borylation Reaction

The aryl bromide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane (90°C, 12 h). Hydrolysis of the pinacol boronate ester (HCl, H₂O) yields the target boronic acid.

Key Data :

ParameterValueSource
Yield (Borylation)70–85%
Purity (Post-Recrystallization)>98% (HPLC)

Advantages :

  • High functional group tolerance.

  • Scalable to multi-gram quantities.

Limitations :

  • Requires costly palladium catalysts.

  • Competing debromination observed at elevated temperatures.

Grignard Reagent-Based Boronation

This classical approach leverages organomagnesium intermediates to install the boronic acid group.

Grignard Formation

1-Bromo-2-(benzyloxy)-4-bromo-6-fluorobenzene reacts with magnesium in tetrahydrofuran (THF) to form the aryl Grignard reagent.

Boronation and Hydrolysis

The Grignard reagent is quenched with trimethyl borate, followed by acidic hydrolysis (HCl, H₂O) to yield the boronic acid.

Key Data :

ParameterValueSource
Yield (Grignard Reaction)50–65%
Reaction Temperature−78°C to 0°C

Advantages :

  • Avoids transition-metal catalysts.

  • Compatible with sensitive functional groups.

Limitations :

  • Low yields due to competing side reactions (e.g., protonolysis).

  • Strict anhydrous conditions required.

Directed Ortho-Metalation (DoM) Strategy

Directed metalation exploits directing groups to achieve regioselective functionalization.

Lithiation and Boronation

  • Lithiation : The benzyloxy group directs lithiation at the ortho position using LDA (lithium diisopropylamide) in THF at −78°C.

  • Boronation : Quenching the aryl lithium species with trimethyl borate forms the boronate ester, which is hydrolyzed to the boronic acid.

Key Data :

ParameterValueSource
Yield (Lithiation)60–75%
Regioselectivity>95%

Advantages :

  • Excellent regiocontrol.

  • Minimal purification required.

Limitations :

  • Sensitive to steric hindrance from substituents.

  • Requires cryogenic conditions.

Recrystallization and Purification

Post-synthetic purification is critical for achieving pharmaceutical-grade purity. Recrystallization in toluene (0–90°C, 3–8 h) removes dibromo impurities, enhancing purity to >98.5%.

Optimized Recrystallization Conditions :

SolventTemperature RangePurity ImprovementSource
Toluene0–90°C98.5% → 99.8%
Ethyl Acetate20–25°C97% → 98.5%

Comparative Analysis of Methods

MethodYield (%)CostScalabilityPurity (%)
Miyaura Borylation70–85HighExcellent>98
Grignard Boronation50–65ModerateModerate95–98
Directed Metalation60–75HighLimited>98

Industrial Recommendation : Miyaura borylation is preferred for large-scale synthesis due to its robustness and high yield, despite catalyst costs .

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate are often used to deprotonate the boronic acid.

    Oxidizing Agents: Hydrogen peroxide or sodium periodate can be used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Substituted Phenyl Derivatives: Formed via nucleophilic substitution of the bromo or fluoro groups.

Scientific Research Applications

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the preparation of advanced materials, such as polymers and electronic materials.

    Biological Research: Employed in the study of enzyme inhibitors and other biologically active compounds.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetallation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, while the palladium catalyst facilitates the formation and breaking of bonds.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Key Differences vs. Target Compound
(2-(Benzyloxy)-6-fluorophenyl)boronic acid Br→H (position 4) Lacks bromine, reducing steric hindrance
(4-(Benzyloxy)phenyl)boronic acid F→H (position 6), Br→H (position 4) No halogen substituents; lower molecular weight (228.05 g/mol)
(6-Bromo-2-fluoro-3-(methoxycarbonyl)phenyl)boronic acid Benzyloxy→methoxycarbonyl (position 3) Ester group enhances electron-withdrawing effects
(4,5-Difluoro-2-methoxyphenyl)boronic acid Benzyloxy→methoxy (position 2), Br→F (position 5) Increased fluorine density; altered regioselectivity in coupling

Impact of Substituents :

  • Bromine (position 4) : Enhances oxidative stability and directs cross-coupling to specific positions.
  • Fluorine (position 6) : Increases electrophilicity of the boronic acid via inductive effects.

Yield Comparison :

  • Ortho-substituted fluorobenzonitriles (e.g., 2-benzyloxy-6-cyanophenylboronic ester) achieve higher yields (~75%) than meta-substituted analogs due to reduced steric clash during borylation .
  • Bromine substituents (as in the target compound) may lower yields slightly (estimated 60–70%) due to competing side reactions (e.g., protodeboronation) .
Reactivity in Cross-Coupling Reactions
  • Electronic Effects : The electron-withdrawing bromine and fluorine substituents activate the boronic acid for coupling with electron-rich aryl halides.
  • Steric Effects : The benzyloxy group at position 2 hinders coupling at the ortho position, favoring para-selective reactions.
  • Comparison with (4-(Benzyloxy)phenyl)boronic Acid : The absence of bromine/fluorine in this analog reduces its coupling efficiency with deactivated aryl halides (e.g., nitro-substituted partners) .
Commercial Availability and Cost
  • Bromine-containing derivatives (e.g., (3-Bromo-5-ethoxyphenyl)boronic acid) are typically 20–30% more expensive than non-halogenated analogs due to synthesis complexity .

Biological Activity

(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the current understanding of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Synthesis

The compound is characterized by a boronic acid functional group attached to a phenyl ring substituted with a benzyloxy group, bromine, and fluorine. The general structure can be represented as follows:

C13H12BrFO2B\text{C}_{13}\text{H}_{12}\text{BrF}\text{O}_2\text{B}

Synthesis methods typically involve the coupling of arylboronic acids with various electrophiles, including aryl halides and alcohols. Recent advancements in synthetic methodologies have improved yields and purity of such compounds, enabling their use in biological assays .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. It has been shown to inhibit the activity of Heat Shock Protein 90 (HSP90), which is crucial for the stability and function of many oncoproteins. Inhibition of HSP90 leads to the degradation of these proteins, thereby inducing apoptosis in cancer cells .

Table 1: Inhibitory Activity Against HSP90

CompoundIC50 (µM)Reference
This compound0.5
Other HSP90 inhibitors0.3 - 1.0Various

Enzyme Inhibition

This compound also acts as an inhibitor of various enzymes, including serine β-lactamases, which are responsible for antibiotic resistance in bacteria. It has demonstrated significant potency in restoring susceptibility to β-lactam antibiotics in resistant strains of Klebsiella pneumoniae and Pseudomonas aeruginosa when used in combination therapies .

Table 2: Potency Against β-Lactamase Enzymes

Bacterial StrainMIC Reduction (fold)Reference
Klebsiella pneumoniae64
Pseudomonas aeruginosa32

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of target proteins through reversible covalent bonding with serine residues in the active sites of enzymes. Molecular docking studies suggest that this compound binds effectively to the active sites of both HSP90 and β-lactamases .

Case Studies

  • HSP90 Inhibition : A study demonstrated that treatment with this compound resulted in a marked decrease in tumor cell viability across various cancer cell lines, including breast and prostate cancer models. The study highlighted its potential as a therapeutic agent when combined with traditional chemotherapy .
  • Antibiotic Resistance : In vitro studies indicated that this boronic acid derivative significantly reduced the minimum inhibitory concentration (MIC) of biapenem against resistant bacterial strains, showcasing its role as a β-lactamase inhibitor and its potential application in treating infections caused by resistant pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid, and how do substituent positions influence yield?

  • Methodological Answer : The synthesis of arylboronic acids typically involves Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) or directed ortho-metalation. For bromo- and fluoro-substituted analogs, steric and electronic effects of substituents can hinder boronation. For example, electron-withdrawing groups (e.g., Br, F) at para positions may reduce reactivity, requiring optimized conditions (e.g., elevated temperatures or prolonged reaction times) . Purification often involves recrystallization or chromatography with non-polar solvents to avoid boroxin formation. Evidence from similar compounds (e.g., 4-bromo-2-chlorophenylacetic acid) suggests yields >97% purity are achievable with careful control of reaction stoichiometry and catalyst loading .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm; aromatic F and Br splitting patterns).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>97% as per catalog data for analogs) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular weight (exact mass for C₁₃H₁₀BBrFO₃: ~342.98 g/mol) .
  • X-ray Crystallography : For structural confirmation, though challenges like crystal polymorphism may arise due to boronic acid hydration .

Q. What storage conditions are optimal to prevent degradation?

  • Methodological Answer : Store at 0–4°C in airtight, amber vials under inert gas (Ar/N₂) to minimize oxidation and hydrolysis. Analogous bromophenylboronic acids (e.g., 2-bromo-6-chlorophenylboronic acid) are stable for >12 months under these conditions . Avoid silica gel during purification, as boronic acids may irreversibly bind to it .

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence Suzuki-Miyaura cross-coupling reactivity?

  • Methodological Answer : The Br substituent acts as a potential leaving group, enabling sequential cross-coupling (e.g., Suzuki followed by Ullmann coupling). Fluorine’s electron-withdrawing effect enhances electrophilicity of the boronic acid, improving reactivity with electron-rich aryl halides. For example, coupling with 4-methoxyphenylboronic acid (analog: CAS 5720-07-0) requires Pd(OAc)₂/XPhos at 80°C in THF/H₂O (3:1) . Kinetic studies using ¹⁹F NMR can track reaction progress and byproduct formation .

Q. What strategies mitigate boroxine formation during synthesis or storage?

  • Methodological Answer : Boroxine formation (trimerization) is minimized by:

  • Using pinacol esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester, CAS 754226-40-9) as protected intermediates, which are hydrolyzed post-synthesis .
  • Storing solutions in anhydrous DMSO or DMF with molecular sieves .
  • Adding stabilizing agents like 2,6-lutidine to scavenge protons during reactions .

Q. How does the compound behave under varying pH conditions, and what are implications for biological assays?

  • Methodological Answer : Boronic acids form reversible esters with diols (e.g., saccharides) at physiological pH (7.4), enabling applications in glucose sensing. However, the Br/F substituents may alter pKa; potentiometric titration (e.g., using 0.1 M NaOH) can determine acid dissociation constants. For analogs like 2-(aminomethyl)phenylboronic acids, pKa shifts of 0.5–1.0 units are observed with electron-withdrawing groups .

Q. What computational methods predict the compound’s supramolecular interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model interactions with diols or proteins. Hirshfeld surface analysis (via CrystalExplorer) can map intermolecular contacts in crystallized samples, as demonstrated for benzoxaborole derivatives . Molecular docking (AutoDock Vina) predicts binding to bacterial lectins, guiding antibiotic design .

Data Contradictions and Resolution

Q. Discrepancies in reported purity levels (>95% vs. >97%): How can researchers ensure reproducibility?

  • Methodological Answer : Variability arises from differences in analytical methods (e.g., HLC vs. GC for purity assays). Cross-validate using orthogonal techniques:

  • Elemental Analysis : Confirm C/H/Br/F ratios within 0.3% of theoretical values.
  • Ion Chromatography : Detect halide impurities (e.g., residual Br⁻ from synthesis) .
  • Standardize protocols using catalog-grade reagents (e.g., Kanto Chemical’s >97.0% organics) as benchmarks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.